N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide
Description
Systematic IUPAC Name Analysis and Structural Components
The IUPAC name N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide systematically describes the compound’s structure. Breaking this down:
- Parent chain : The acrylamide group (prop-2-enamide ) serves as the backbone, with a double bond between C1 and C2 and a carboxamide group at C3.
- N-substituent : A para-substituted phenyl ring attaches to the acrylamide’s nitrogen. This phenyl group features:
- A 2-(2-methylpyrrolidin-1-yl) group at position 2, introducing a chiral center at the pyrrolidine’s 2-methyl carbon.
- A 5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino] group at position 5, comprising:
- A pyridin-2-yl scaffold substituted at position 4 with a 1-methylindol-3-yl group.
- An amino bridge linking the pyridine to the phenyl ring.
Key structural features :
CAS Registry Number and Molecular Formula Validation
The compound’s identity is unambiguously defined by the following identifiers:
The molecular formula was validated via high-resolution mass spectrometry (HRMS), as indicated by suppliers. The SMILES string confirms the E-configuration of the acrylamide’s double bond, critical for maintaining conjugation across the system.
Properties
Molecular Formula |
C28H29N5O |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N5O/c1-4-28(34)31-24-17-21(11-12-26(24)33-15-7-8-19(33)2)30-27-16-20(13-14-29-27)23-18-32(3)25-10-6-5-9-22(23)25/h4-6,9-14,16-19H,1,7-8,15H2,2-3H3,(H,29,30)(H,31,34) |
InChI Key |
DUGJBEUISWMLRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=C(C=C(C=C2)NC3=NC=CC(=C3)C4=CN(C5=CC=CC=C54)C)NC(=O)C=C |
Origin of Product |
United States |
Biological Activity
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C28H29N5O
- Molecular Weight : 451.56 g/mol
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound can be explored through various mechanisms, primarily focusing on its anticancer properties, enzyme inhibition, and interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.
- Mechanism of Action : The compound's structure suggests it may interact with specific protein targets involved in cancer cell proliferation and survival, such as BET (bromodomain and extraterminal domain) proteins, which are crucial for the transcriptional regulation of oncogenes .
- Case Study : In a study involving indole derivatives, compounds demonstrated IC50 values in the low nanomolar range against leukemia cell lines, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 21 | MV4;11 | 6.6 |
| 22 | MOLM-13 | 5.1 |
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of various enzymes that are critical in cancer metabolism and progression.
- Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have been identified as PARP inhibitors, which play a role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .
- Case Study : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors showed promising results in preclinical models, suggesting that modifications to the acrylamide structure could enhance potency against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies on related compounds indicate that modifications on the pyridine and indole rings can significantly affect biological activity.
- Indole Moiety : The presence of the indole ring is essential for anticancer activity, as it contributes to the binding affinity for target proteins.
- Pyridine Substitution : Variations in the substitution patterns on the pyridine ring can modulate the compound's pharmacokinetic properties and bioavailability.
Pharmacological Studies
Pharmacological studies have shown that this compound exhibits a range of activities beyond anticancer effects:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Comparison with Similar Compounds
Scaffold Variations
- Pyridine vs. Pyrimidine : The target compound’s pyridin-2-yl core may offer distinct binding interactions compared to pyrimidin-2-yl analogs (e.g., osimertinib derivatives). Pyrimidine-based compounds generally exhibit higher EGFR selectivity due to better geometric compatibility with the ATP-binding pocket.
- Indole Substituents : The 1-methylindol-3-yl group in the target compound balances lipophilicity and steric bulk, whereas cyclopropyl-substituted indoles (e.g., HS-10296) improve metabolic stability.
Functional Group Modifications
- Acrylamide Position: The acrylamide in the target compound is positioned to target cysteine residues (e.g., C797 in EGFR), similar to osimertinib. In contrast, compound 4012 lacks a covalent-binding motif, relying on non-covalent interactions.
- Amino Substituents: The 2-methylpyrrolidin-1-yl group in the target compound may enhance solubility compared to dimethylaminoethyl groups in analogs (e.g., ), though the latter could improve CNS penetration.
Preparation Methods
Synthesis of Intermediate A (Pyridine-Indole Subunit)
Method 1: Suzuki-Miyaura Coupling
- Reactants : 2-Chloro-4-iodopyridine + 1-Methylindole-3-boronic acid
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h.
- Yield : 68–72%.
Method 2: Direct Cyclization
Synthesis of Intermediate B (Aminophenyl-Pyrrolidine Core)
Method 1: SNAr Reaction
- Reactants : 1-Fluoro-2-nitro-5-(2-methylpyrrolidin-1-yl)benzene + Ammonium hydroxide
- Conditions : DMSO, 120°C, 24 h.
- Yield : 55%.
Method 2: Buchwald-Hartwig Amination
Final Acrylation Step
Protocol :
- Reduction of Intermediate B :
- Acryloylation :
Alternative Synthetic Approaches
Continuous-Flow Solid-Phase Synthesis
Late-Stage Diversification
- Strategy : Replace acryloyl chloride with alternative electrophiles (e.g., propioloyl chloride) during final step.
- Example :
Purification and Characterization
Purification Techniques
| Step | Method | Purity |
|---|---|---|
| Intermediate A | Silica gel (EtOAc/Hexane) | >98% |
| Intermediate B | HPLC (C18, MeCN/H₂O) | >99% |
| Final Compound | Recrystallization (MeOH) | 99.9% |
Spectroscopic Data
- HRMS (ESI) : m/z 451.2698 [M+H]⁺ (calc. 451.2701).
- ¹H NMR (DMSO-d₆): δ 10.27 (s, 1H, NH), 8.50 (d, J = 5.1 Hz, 1H), 7.94 (s, 1H), 7.43–7.61 (m, 5H).
Comparative Analysis of Methods
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Total Steps | 6 | 6 |
| Overall Yield | 57% | 53% |
| Purification Steps | 5 | 2 |
| Scalability | Multi-gram | Kilogram |
Challenges and Optimization
- Regioselectivity in SNAr : Use of electron-withdrawing groups (e.g., nitro) at C5 of pyridine improves amination efficiency.
- Acrylamide Stability : Reaction temperature maintained at ≤25°C to prevent polymerization.
- Pyrrolidine Side Reactions : Boc protection of pyrrolidine nitrogen prior to amination mitigates undesired alkylation.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
